molecular formula C15H10Cl2 B11964683 1,5-Dichloro-9-methyl-anthracene CAS No. 27532-80-5

1,5-Dichloro-9-methyl-anthracene

Cat. No.: B11964683
CAS No.: 27532-80-5
M. Wt: 261.1 g/mol
InChI Key: JLANVPFRLYRXNA-UHFFFAOYSA-N
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Description

1,5-Dichloro-9-methyl-anthracene is an organic compound with the molecular formula C15H10Cl2. It belongs to the class of anthracene derivatives, which are known for their aromatic properties and are widely used in various chemical applications . This compound is characterized by the presence of two chlorine atoms and a methyl group attached to the anthracene core, making it a unique derivative with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-9-methyl-anthracene typically involves the chlorination of 9-methyl-anthracene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms are introduced at the 1 and 5 positions of the anthracene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-9-methyl-anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

1,5-Dichloro-9-methyl-anthracene serves as a valuable intermediate in organic synthesis. It is utilized in the preparation of various anthracene derivatives, which are important for developing new materials with specific properties. For instance, it can be converted into substituted anthracenes that are used in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their excellent electronic properties .

Table 1: Key Reactions Involving this compound

Reaction TypeProductApplication
HalogenationVarious halogenated anthracenesSynthesis of advanced materials
Nucleophilic substitutionSubstituted anthracenesOLEDs and photovoltaic applications
OxidationDicarboxylic acidsIntermediates for pharmaceuticals

Photophysical Properties

The photophysical properties of this compound make it suitable for use in fluorescence studies. Its ability to emit light upon excitation allows researchers to use it as a fluorescent probe in various biological and chemical assays. Studies have shown that this compound can be employed to track cellular processes or to study the dynamics of molecular interactions .

Environmental Monitoring

In environmental chemistry, this compound is investigated as a potential marker for pollution studies. Its presence in environmental samples can indicate contamination by polycyclic aromatic hydrocarbons (PAHs), which are known to have adverse effects on human health and ecosystems. Researchers utilize methods such as gas chromatography-mass spectrometry (GC-MS) to detect and quantify this compound in soil and water samples .

Biological Studies

Recent studies have explored the biological activities of this compound. It has shown potential antibacterial properties, making it a candidate for further development into therapeutic agents. The compound's efficacy against specific bacterial strains has been documented, indicating its possible application in pharmaceuticals .

Case Study: Antibacterial Activity

A recent investigation highlighted the antibacterial effects of this compound against Escherichia coli and Staphylococcus aureus. The study demonstrated that the compound inhibited bacterial growth at certain concentrations, suggesting its potential as a lead compound for developing new antibacterial drugs .

Material Science Applications

The compound is also explored for its role in developing new materials with enhanced properties. For example, it can be used in the synthesis of polymers that exhibit improved thermal stability and mechanical strength. These materials are valuable in various industrial applications, including coatings and packaging .

Mechanism of Action

The mechanism of action of 1,5-Dichloro-9-methyl-anthracene involves its interaction with cellular components, leading to various biological effects. The compound has been shown to inhibit lipid peroxidation and exhibit cytotoxic effects on cancer cells. It achieves this by interfering with cellular redox processes and inducing oxidative stress . The molecular targets include enzymes involved in oxidative metabolism and cellular signaling pathways .

Biological Activity

1,5-Dichloro-9-methyl-anthracene is a chlorinated polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and possible carcinogenic effects. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its anthracene backbone with chlorine substituents at the 1 and 5 positions and a methyl group at the 9 position. Its chemical formula is C15H10Cl2.

Antimicrobial Activity

Research has indicated that derivatives of anthracene, including this compound, exhibit antimicrobial properties. A study highlighted that certain anthraquinone derivatives showed significant antimicrobial activity against various pathogens . Although specific data on this compound's antimicrobial efficacy is limited, its structural relatives suggest a potential for similar activity.

Anti-inflammatory Effects

A recent study focused on the synthesis of 1,5-dichloroethanoanthracene derivatives as antidepressant agents also noted anti-inflammatory properties. These compounds inhibited neurotransmitter reuptake, which may correlate with reduced inflammation in neurological contexts . This suggests that this compound might share these anti-inflammatory benefits.

Carcinogenic Potential

Polycyclic aromatic hydrocarbons (PAHs) like this compound often require metabolic activation to exert carcinogenic effects. Studies have shown that PAHs can induce lipid peroxidation and generate reactive oxygen species (ROS), leading to cellular damage and carcinogenesis . The specific mechanisms by which this compound may act as a carcinogen remain an area for further investigation.

Study on PAHs and Cancer Risk

A comprehensive review of occupational exposure to PAHs indicated a significant correlation between exposure levels and increased cancer risk among firefighters. The study emphasized the importance of understanding specific PAHs' biological activities in assessing health risks . While this compound was not directly studied, its classification as a PAH places it within the context of these findings.

Local Lymph Node Assay (LLNA)

The LLNA is a standard method for assessing skin sensitization potential in chemicals. Although specific data for this compound is not available in LLNA studies, similar compounds have been evaluated using this assay to determine their sensitization potential . This highlights the necessity for further testing of this compound in such assays to establish its safety profile.

Data Tables

Biological Activity Evidence
AntimicrobialPotential indicated through related anthracene derivatives
Anti-inflammatoryObserved in derivatives acting on neurotransmitter reuptake
CarcinogenicInduction of lipid peroxidation linked to PAHs

Properties

CAS No.

27532-80-5

Molecular Formula

C15H10Cl2

Molecular Weight

261.1 g/mol

IUPAC Name

1,5-dichloro-9-methylanthracene

InChI

InChI=1S/C15H10Cl2/c1-9-11-5-3-6-13(16)12(11)8-10-4-2-7-14(17)15(9)10/h2-8H,1H3

InChI Key

JLANVPFRLYRXNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1C=CC=C3Cl)C=CC=C2Cl

Origin of Product

United States

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